Métomidate

Vue d'ensemble

Description

Le métomidate est un composé imidazole non barbiturique qui a été découvert par Janssen Pharmaceutica en 1965. Il est principalement utilisé comme un médicament sédatif-hypnotique en Europe, à la fois pour les humains et les animaux. Le this compound est également utilisé en imagerie médicale, en particulier en tomographie par émission de positons (TEP) pour détecter les tumeurs d'origine cortico-surrénalienne .

Applications De Recherche Scientifique

Metomidate has several scientific research applications:

Medical Imaging: Used in PET scans to detect adrenocortical tumors.

Pharmacological Studies: Investigated for its sedative-hypnotic properties and its effects on the central nervous system.

Radiopharmaceuticals: Utilized in the synthesis of radiolabeled compounds for diagnostic imaging.

Mécanisme D'action

Target of Action

Metomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an inhibitory neurotransmitter receptor that plays a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Metomidate acts as a positive allosteric modulator on the GABA A receptor . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, which binds to the GABA A receptor . By increasing the duration of time for which the Cl- ionopore at the GABA A receptor is open, Metomidate prolongs the post-synaptic inhibitory effect of GABA .

Biochemical Pathways

Metomidate affects the biochemical pathway involving the enzyme 11β-hydroxylase . This enzyme is critical for cortisol production. Metomidate suppresses this enzyme, thereby interrupting cortisol synthesis . This suppression of cortisol synthesis is a key downstream effect of Metomidate’s action on the GABA A receptor .

Pharmacokinetics

It is known that metomidate is rapidly metabolized . The metabolism of Metomidate is similar to that of its analog, etomidate, which is metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation

Result of Action

The molecular and cellular effects of Metomidate’s action primarily involve the induction of a hypnotic state . This is achieved through its modulation of the GABA A receptor, which enhances the inhibitory effect of GABA and reduces neuronal excitability . Metomidate also suppresses the adrenocortical axis by inhibiting 11β-hydroxylase, which interrupts cortisol synthesis .

Action Environment

It is known that metomidate’s effectiveness as a hypnotic agent can be influenced by the physiological state of the patient, such as their cardiovascular and respiratory stability

Analyse Biochimique

Biochemical Properties

Metomidate is a potent inhibitor of the enzyme cholinesterase and inhibits the activity of many other enzymes in the central nervous system . It produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Cellular Effects

Metomidate has been shown to have effects on various types of cells and cellular processes. For instance, it has been used with positron emission tomography (PET) to detect tumors of adrenocortical origin . The scan involves an injection of a small amount of a radioactive tracer which will remain in the body for a few hours .

Molecular Mechanism

Metomidate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase . This makes the drug unsuitable for administration by a prolonged infusion .

Temporal Effects in Laboratory Settings

The rapid onset and short duration of action of metomidate make it particularly useful in settings where quick induction and recovery from anesthesia are desirable . Involuntary muscle movements were observed, which are of potential concern for further development .

Dosage Effects in Animal Models

Studies in pigs have shown that hemorrhagic shock only minimally affects etomidate pharmacokinetics

Metabolic Pathways

Metomidate is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism contributes to its short duration of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le métomidate peut être synthétisé par un procédé chimioenzymatique. Une méthode implique l'alkylation régiosélective du méthyl 1H-imidazole-5-carboxylate en utilisant la réaction de Mitsunobu. Ce processus combine deux fragments : le (S)-1-(4-iodophényl)éthanol et le méthyl 1H-imidazole-5-carboxylate, avec inversion de la configuration . Une autre approche implique la synthèse du this compound stanné comme précurseur pour les radiohalogénations, ce qui est utile pour créer des radiopharmaceutiques .

Méthodes de production industrielle : La production industrielle du this compound implique généralement la synthèse de ses précurseurs suivie d'une alkylation régiosélective. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le métomidate subit diverses réactions chimiques, notamment la substitution nucléophile et l'halogénation électrophile. Il est également impliqué dans la formation de composés radiomarqués pour l'imagerie médicale .

Réactifs et conditions courants:

Substitution nucléophile : Utilise le méthyl 1H-imidazole-5-carboxylate et le (S)-1-(4-iodophényl)éthanol.

Halogénation électrophile : Implique l'utilisation d'iode ou d'autres halogènes pour créer des dérivés radiomarqués.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent les dérivés stannés et iodés du this compound, qui sont utilisés dans les applications radiopharmaceutiques .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Imagerie médicale : Utilisé dans les scans TEP pour détecter les tumeurs cortico-surrénaliennes.

Études pharmacologiques : Enquête sur ses propriétés sédatives-hypnotiques et ses effets sur le système nerveux central.

Radiopharmaceutiques : Utilisé dans la synthèse de composés radiomarqués pour l'imagerie diagnostique.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un modulateur allostérique positif sur le récepteur de l'acide gamma-aminobutyrique de type A (GABA A). Cela améliore les effets inhibiteurs de l'acide gamma-aminobutyrique, conduisant à la sédation et à l'hypnose. De plus, le this compound inhibe l'enzyme 11-bêta-hydroxylase, qui est impliquée dans la synthèse du cortisol .

Composés similaires:

Etomidate : Un autre anesthésique à base d'imidazole avec des propriétés sédatives-hypnotiques similaires.

Méthoxycarbonyl Etomidate : Un analogue de l'étomidate avec une durée d'action plus courte et un métabolisme rapide.

Cyclopropyl-Méthoxycarbonyl this compound : Un autre analogue avec une forte puissance hypnotique et une durée d'action intermédiaire.

Unicité : Le this compound est unique dans sa liaison spécifique aux enzymes CYP11B dans le cortex surrénalien, ce qui le rend très efficace pour l'imagerie des tumeurs cortico-surrénaliennes. Sa capacité à être radiomarqué le distingue également des autres médicaments sédatifs-hypnotiques .

Comparaison Avec Des Composés Similaires

Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.

Methoxycarbonyl Etomidate: An analog of etomidate with a shorter duration of action and rapid metabolism.

Cyclopropyl-Methoxycarbonyl Metomidate: Another analog with high hypnotic potency and intermediate duration of action.

Uniqueness: Metomidate is unique in its specific binding to CYP11B enzymes in the adrenal cortex, making it highly effective for imaging adrenocortical tumors. Its ability to be radiolabeled also sets it apart from other sedative-hypnotic drugs .

Activité Biologique

Metomidate is a synthetic imidazole derivative primarily used as an anesthetic agent and for diagnostic imaging of adrenal disorders. Its biological activity is largely attributed to its potent inhibition of cytochrome P450 enzymes, particularly CYP11B1 and CYP11B2, which are critical in the biosynthesis of adrenal hormones such as cortisol and aldosterone. This characteristic makes metomidate a valuable tool in both clinical and research settings.

Metomidate acts as a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). By inhibiting these enzymes, metomidate effectively reduces the production of cortisol and aldosterone, leading to potential therapeutic effects in conditions like hyperaldosteronism.

Enzyme Inhibition

- CYP11B1 : Involved in cortisol synthesis.

- CYP11B2 : Responsible for aldosterone production.

The selectivity of metomidate for these enzymes has been leveraged in various imaging studies to assess adrenal gland function and pathology.

Diagnostic Imaging

Metomidate is utilized in positron emission tomography (PET) imaging, specifically labeled with carbon-11 () or fluorine-18 (), to visualize adrenal tumors and assess conditions like primary aldosteronism (PA).

Key Studies

- PET Imaging Efficacy : A study demonstrated that -metomidate PET correctly identified 42 out of 47 histologically proven adrenocortical tumors, achieving an 89% sensitivity .

- Comparative Studies : Research comparing -metomidate PET to adrenal vein sampling (AVS) showed that metomidate PET had accuracies of 72.7% for predicting biochemical success after surgery, compared to 63.6% for AVS .

- Case Studies : In a case involving bilateral primary aldosteronism, -metomidate PET-CT revealed significant uptake in adrenal nodules, guiding surgical intervention .

Anesthetic Use

Metomidate has also been studied as an injectable anesthetic agent. Research indicated that it provides superior anesthesia compared to traditional agents like pentobarbitone in murine models .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of metomidate indicates rapid distribution and metabolism, which is crucial for its application in both imaging and anesthesia. The compound's lipophilicity allows it to cross biological membranes efficiently, facilitating its rapid action.

Case Study Data Table

| Case Study | Patient Condition | Imaging Method | Outcome |

|---|---|---|---|

| Case 1 | Primary Aldosteronism | -metomidate PET-CT | Successful identification of adrenal adenoma |

| Case 2 | Adrenocortical Carcinoma | -fluoroethyl-etomidate | Visualization of metastatic lesions |

| Case 3 | Treatment-resistant Hypertension | -metomidate PET-CT | Guided surgical intervention with positive outcome |

Propriétés

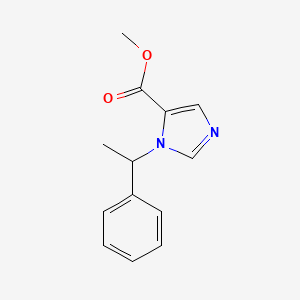

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?

A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []

Q2: How does metomidate's interaction with the GABAergic system lead to its observed hypnotic effects?

A2: Metomidate acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, metomidate increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with metomidate administration. [, ]

Q3: What is a notable downstream effect of metomidate on adrenal function?

A3: Metomidate is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []

Q4: What is the molecular formula and weight of metomidate?

A4: The molecular formula of metomidate is C13H14N2O2, and its molecular weight is 230.26 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize metomidate?

A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of metomidate in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during metomidate hydrolysis. []

Q6: How is metomidate administered, and what factors influence its pharmacokinetic profile?

A6: Metomidate can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]

Q7: How effective is metomidate as an anesthetic agent in different species?

A7: The efficacy of metomidate as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), metomidate effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), metomidate has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []

Q8: Are there any notable toxicological concerns associated with metomidate use?

A8: While generally considered safe for short-term use in many species, metomidate can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, metomidate anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]

Q9: What are the primary applications of metomidate in scientific research?

A9: Metomidate is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]

Q10: How is metomidate being utilized in the development of diagnostic tools for adrenal disorders?

A10: Radiolabeled forms of metomidate, such as 11C-metomidate and [123I]iodometomidate, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]

Q11: What are the limitations of using metomidate as an anesthetic or sedative?

A12: Metomidate's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, metomidate's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]

Q12: What are some alternatives to metomidate for anesthesia and euthanasia in research settings?

A13: Alternatives to metomidate include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.